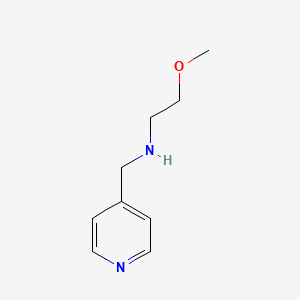

2-methoxy-N-(pyridin-4-ylmethyl)ethanamine

描述

属性

IUPAC Name |

2-methoxy-N-(pyridin-4-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-12-7-6-11-8-9-2-4-10-5-3-9/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNYWGQQJIOOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405962 | |

| Record name | 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892566-41-5 | |

| Record name | 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 2 Methoxy N Pyridin 4 Ylmethyl Ethanamine and Its Analogues

Synthetic Routes for 2-Methoxyethanamine Precursors and Building Blocks

2-Methoxyethanamine is a crucial primary amine building block. While industrial synthesis can involve the high-temperature dehydration of ethylene (B1197577) glycol monomethyl ether and ammonia, this method often suffers from low yields (6%-17%) and requires harsh conditions. guidechem.comgoogle.com A more refined and higher-yielding laboratory-scale synthesis utilizes inexpensive ethanolamine (B43304) as the starting material, employing a protecting group strategy to ensure selective methylation of the hydroxyl group. google.com

Azeotropic Dehydration with Benzaldehyde to Yield Aldimines

The initial step in this synthetic sequence involves the protection of the primary amine function of ethanolamine to prevent undesired N-methylation in the subsequent step. This is achieved by forming a Schiff base, or aldimine, through a condensation reaction with benzaldehyde. google.com The reaction is driven to completion by the removal of water via azeotropic distillation, typically using a Dean-Stark apparatus with a solvent like toluene (B28343) that forms an azeotrope with water. walisongo.ac.idresearchgate.net This classical method effectively shifts the equilibrium towards the imine product. researchgate.netmasterorganicchemistry.com

The reaction involves the nucleophilic attack of the ethanolamine nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration to form the N-benzylideneethanolamine intermediate. masterorganicchemistry.com

Table 1: Conditions for Aldimine Formation via Azeotropic Dehydration

| Reactants | Solvent | Catalyst | Equipment | Outcome |

|---|

Methylation under Alkaline Conditions

With the amine group protected as an aldimine, the free hydroxyl group can be selectively methylated. This O-methylation is typically carried out under alkaline conditions to deprotonate the alcohol, forming a more nucleophilic alkoxide. google.com A strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is used in this step. google.com Various methylating agents can be employed, including methyl iodide, dimethyl sulfate, or methylcarbonate. google.comreddit.com The reaction proceeds via a Williamson ether synthesis mechanism, where the alkoxide displaces the leaving group on the methylating agent.

A patent describing this process reports the use of methylating agents under alkaline conditions to achieve the desired N-benzyl alkenyl-2-methoxy ethylamine (B1201723) intermediate. google.com The choice of base and methylating agent can be optimized to maximize yield and minimize side reactions.

Table 2: Reagents for Methylation of Protected Ethanolamine

| Protected Ethanolamine | Methylating Agent | Base | Typical Solvent | Product |

|---|

Deprotection, Alkalization, and Rectification Procedures for Purification

The final stage in the synthesis of 2-methoxyethanamine is the removal of the N-benzylidene protecting group. This is accomplished through acid-catalyzed hydrolysis. google.com Treatment with an aqueous acid solution, such as hydrochloric acid, cleaves the imine bond, regenerating the primary amine and benzaldehyde. google.com The amine is liberated as its hydrochloride salt.

Primary Approaches for N-(Pyridin-4-ylmethyl)ethanamine Synthesis

Once the 2-methoxyethanamine precursor is obtained, it can be coupled with a pyridine-4-ylmethyl moiety to form the final product. The two predominant strategies for this carbon-nitrogen bond formation are reductive amination and the coupling of pyridine (B92270) derivatives with the amine precursor.

Reductive Amination Strategies, including Reduction of Imine Analogues (e.g., 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine)

Reductive amination is a powerful and widely used method for forming amines. masterorganicchemistry.comorganic-chemistry.org This process involves two key steps: the formation of an imine intermediate from an amine and a carbonyl compound, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com For the synthesis of 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine, this involves the reaction of 2-methoxyethanamine with pyridine-4-carboxaldehyde.

The initial condensation reaction forms the imine, 2-methoxy-N-((pyridin-4-yl)methylene)ethanamine. This reaction is often catalyzed by a small amount of acid and may require the removal of water to proceed to completion. masterorganicchemistry.com The resulting imine is then reduced in situ or in a subsequent step. A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mildness. masterorganicchemistry.commdpi.com Sodium triacetoxyborohydride is particularly effective for one-pot reductive aminations as it is less reactive towards aldehydes and ketones than imines. nih.gov

This strategy is versatile and can be applied to various isomers. For example, the reduction of the analogous imine, 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine (formed from pyridine-2-carboxaldehyde), would yield the corresponding pyridin-2-yl isomer.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, inexpensive, effective for pre-formed imines. mdpi.com |

| Sodium Cyanoborohydride | NaBH₃CN | Can be used in one-pot reactions; selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

Coupling of Pyridine Derivatives with Appropriate Amine Precursors

An alternative approach to forming the C-N bond is through the nucleophilic substitution reaction between an appropriate pyridine derivative and the 2-methoxyethanamine precursor. This method involves a pyridine ring substituted at the 4-position with a methyl group bearing a suitable leaving group, such as a halide (e.g., 4-(chloromethyl)pyridine).

In this SN2-type reaction, the nitrogen atom of 2-methoxyethanamine acts as a nucleophile, attacking the benzylic-like carbon of the 4-(chloromethyl)pyridine (B78701) and displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the starting amine. Various coupling strategies for forming C-N bonds with pyridine rings have been developed, including palladium-catalyzed methods for more complex systems, though direct alkylation is often sufficient for activated substrates like picolyl halides. rsc.org

This method provides a direct route to the target compound, bypassing the need for an aldehyde precursor and a separate reduction step. The choice between reductive amination and direct coupling often depends on the availability and stability of the starting materials.

Asymmetric Synthesis Approaches for Enantiomerically Pure Forms

The synthesis of enantiomerically pure amines is a critical endeavor in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For a molecule like this compound, the chiral center would be on the ethanamine backbone. Catalytic asymmetric synthesis provides the most efficient and atom-economical methods to access such chiral amines.

One of the most powerful techniques for the asymmetric synthesis of chiral amines is the catalytic asymmetric hydrogenation of prochiral imines or enamines. This approach involves the use of a chiral transition metal catalyst, typically based on rhodium, iridium, or ruthenium, with a chiral phosphine (B1218219) ligand. The substrate, a precursor imine formed from 4-pyridinecarboxaldehyde (B46228) and 2-methoxyethanamine, would be hydrogenated to produce the chiral amine. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Another prominent strategy is the use of chiral Brønsted acids, such as chiral phosphoric acids, as catalysts. These catalysts can activate imines towards nucleophilic attack, including reduction by agents like Hantzsch esters. The chiral environment provided by the catalyst directs the approach of the reducing agent, leading to the formation of one enantiomer in excess.

The table below summarizes some relevant catalytic systems that have been successfully employed for the asymmetric synthesis of chiral amines, which could be adapted for the synthesis of enantiomerically pure this compound.

| Catalyst System | Substrate Type | Key Features | Potential Applicability |

| Ru-BINAP | Imines | High enantioselectivities for a broad range of imines. | Applicable to the imine precursor of the target compound. |

| Ir-SIPHOX | Imines | Effective for the hydrogenation of N-aryl and N-alkyl imines. | Could be used for the asymmetric reduction step. |

| Chiral Phosphoric Acid | Imines | Metal-free catalysis, mild reaction conditions. | An alternative to transition metal-based methods. |

| Rh-DuanPhos | Enamines | High turnover numbers and excellent enantioselectivity. | If an enamine precursor is synthesized, this is a viable route. |

Detailed research findings indicate that the success of these asymmetric syntheses is highly dependent on the specific substrate, catalyst, and reaction conditions. For instance, the electronic and steric properties of the substituents on both the imine and the chiral ligand can significantly influence the enantiomeric excess (ee) of the product. The strong coordinating ability of the pyridine nitrogen can sometimes lead to catalyst deactivation, a challenge that may require the use of specific catalyst systems or substrate protection strategies to overcome. nih.gov

Chemodivergent Synthetic Routes to Structurally Related Pyridine-Amine Structures

Chemodivergent synthesis enables the generation of diverse molecular structures from a single starting material by slightly modifying the reaction conditions, such as the catalyst, solvent, or temperature. rsc.org This strategy is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies. In the context of this compound, chemodivergent approaches can be employed to synthesize isomers with different substitution patterns on the pyridine ring or to create entirely different heterocyclic scaffolds from common precursors.

A key strategy for achieving chemodivergence in pyridine synthesis is the selective C-H functionalization of the pyridine ring. rsc.org Pyridine has C-H bonds at the ortho (C2, C6), meta (C3, C5), and para (C4) positions, and their reactivity can be modulated. By choosing the appropriate catalyst, it is possible to direct the addition of a functional group to a specific position.

For example, starting with a common pyridine precursor, different regioisomers of a pyridine-amine can be synthesized. Transition metal catalysts, such as those based on palladium, rhodium, or iridium, in combination with specific ligands, can direct C-H activation to different positions. Lewis acids can also be used to alter the electronic properties of the pyridine ring and thus influence the site of functionalization. snnu.edu.cnnih.gov

The following table illustrates how different catalytic systems can direct the functionalization of pyridine to yield different structural isomers, a principle that can be applied to synthesize analogues of this compound.

| Catalyst/Reagent | Position Functionalized | Reaction Type | Potential Analogue Synthesized |

| Pd(OAc)₂ / Ligand | C2 (ortho) | C-H Arylation | 2-Aryl-4-(aminomethyl)pyridines |

| Ir-based catalyst | C3 (meta) | C-H Borylation/Coupling | 3-Substituted-4-(aminomethyl)pyridines |

| Lewis Acid (e.g., B(C₆F₅)₃) | C4 (para) | Hydrosilylation/Functionalization | 4-Substituted pyridines |

| Organolanthanide complexes | C2 (ortho) vs. 1,2-dearomatization | C-H Borylation vs. B-N bond formation | α-borylated pyridines or dearomatized products |

Recent research has demonstrated the power of this approach. For instance, by switching the lanthanide metal in an organometallic catalyst, the reaction of a pyridine can be directed towards either selective C-H functionalization at the α-position (C2) or a B-N bond-forming 1,2-dearomatization, leading to completely different product scaffolds from the same starting materials. nih.gov Similarly, the use of different directing groups on the pyridine ring can guide a metal catalyst to a specific C-H bond, allowing for the synthesis of a wide range of substituted pyridine derivatives. These methodologies provide a powerful toolbox for the rational design and synthesis of diverse libraries of pyridine-amine structures for various applications.

Chemical Reactivity and Derivatization of 2 Methoxy N Pyridin 4 Ylmethyl Ethanamine

Reactivity of the Amine Functional Group

The secondary amine group is a primary site of reactivity in 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine. Its nucleophilicity and basicity, stemming from the lone pair of electrons on the nitrogen atom, allow it to participate in a variety of chemical transformations.

As a nucleophile, the secondary amine can react with a range of electrophilic compounds. A common example is the reaction with alkyl halides in a bimolecular nucleophilic substitution (SN2) reaction. This process, known as N-alkylation, results in the formation of a tertiary amine. The reaction proceeds via the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.

A similar nucleophilic character is observed in reactions with acyl halides or acid anhydrides. In this nucleophilic acyl substitution, the amine attacks the carbonyl carbon, leading to the formation of a stable amide derivative after the elimination of a leaving group (e.g., a halide or carboxylate ion). These reactions are fundamental in synthesizing a wide array of amide-containing molecules from the parent amine.

The molecule possesses two basic nitrogen centers: the secondary amine and the pyridine (B92270) ring nitrogen. The secondary amine is typically more basic than the pyridine nitrogen. The basicity is quantified by the pKa of the respective conjugate acids. The pyridinium (B92312) ion has a pKa of approximately 5.2, while the conjugate acid of a typical secondary dialkylamine has a pKa in the range of 10-11. The electron-withdrawing nature of the pyridine ring slightly reduces the basicity of the adjacent secondary amine, but the amine remains a stronger base than the pyridine nitrogen. Consequently, in the presence of a strong acid, the secondary amine will be preferentially protonated.

Table 1: Estimated pKa Values of Protonated Sites

| Functional Group | Conjugate Acid | Estimated pKa |

| Secondary Amine | R₂NH₂⁺ | ~10.5 |

| Pyridine Nitrogen | Pyridine-H⁺ | ~5.2 |

Note: Values are estimates based on typical ranges for these functional groups.

The acid-base equilibria can be represented as follows:

Protonation of the Secondary Amine (stronger base): C₅H₄NCH₂NH(CH₂CH₂OCH₃) + H₃O⁺ ⇌ C₅H₄NCH₂N⁺H₂(CH₂CH₂OCH₃) + H₂O

Protonation of the Pyridine Ring (weaker base): C₅H₄N⁺HCH₂N⁺H₂(CH₂CH₂OCH₃) + H₂O ⇌ C₅H₅N⁺CH₂NH(CH₂CH₂OCH₃) + H₃O⁺

Secondary amines undergo condensation reactions with aldehydes and ketones to form enamines. libretexts.org The reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org This intermediate is then dehydrated to yield the enamine. The mechanism involves the protonation of the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the carbon alpha to the nitrogen results in the final enamine product. libretexts.org

Table 2: General Reaction Scheme for Enamine Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product |

| This compound | R-CHO or R-CO-R' | Enamine + H₂O |

This reaction is a reversible process, and the enamine can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.com

The secondary amine can be exhaustively alkylated to form a quaternary ammonium (B1175870) salt. This process typically occurs in a stepwise manner. The first alkylation step, as described in section 3.1.1, yields a tertiary amine. This tertiary amine is also nucleophilic and can react with a second molecule of an alkylating agent (e.g., an alkyl halide) to form a positively charged quaternary ammonium salt. This classic transformation is a variant of the Menshutkin reaction. The pyridine nitrogen can also undergo N-alkylation to form a pyridinium salt, a reaction also referred to as the Menshutkin reaction. youtube.com Reaction conditions can be tailored to favor alkylation at one nitrogen over the other.

For synthetic purposes, it is often necessary to protect the amine functionality. A common method is the introduction of a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Given the two basic nitrogens in the molecule, chemoselectivity is a key consideration. The secondary amine is significantly more nucleophilic and less sterically hindered than the pyridine nitrogen, making it the preferred site of reaction. This allows for the selective protection of the amine group, leaving the pyridine ring available for other transformations. The resulting N-Boc protected compound is stable under many reaction conditions but can be easily deprotected using a strong acid.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution than benzene. youtube.com However, its reactivity is modulated by the N-(2-methoxyethyl)aminomethyl substituent at the 4-position.

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position (C-3 and C-5). youtube.comyoutube.com However, the alkylamino group at the C-4 position is an activating, electron-donating group. This activating effect counteracts the deactivation by the ring nitrogen and directs electrophilic substitution to the positions ortho to it (C-3 and C-5). Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are expected to occur preferentially at the C-3 and C-5 positions.

The pyridine nitrogen itself is nucleophilic and basic. It readily reacts with alkyl halides to form N-alkyl pyridinium salts. youtube.com It can also be oxidized to a pyridine N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. For electrophilic substitution, the N-oxide is an activating group, directing substitution to the C-4 position.

Nucleophilic aromatic substitution on the pyridine ring of this compound is generally not feasible as there is no suitable leaving group attached to the ring. Such reactions typically require a halide or other good leaving group at the C-2, C-4, or C-6 positions for the substitution to proceed. youtube.com

Electrophilic Substitution Reactions

The pyridine ring, an aromatic heterocycle, is generally less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.org This reduced reactivity is attributed to the greater electronegativity of the nitrogen atom, which withdraws electron density from the ring, making it less nucleophilic. quimicaorganica.orgpearson.com Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atom can be protonated, further deactivating the ring to electrophilic attack. wikipedia.org

When electrophilic substitution on an unsubstituted pyridine ring does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.orgquora.comquora.comquora.com This regioselectivity is due to the greater stability of the cationic intermediate formed upon electrophilic attack at these positions, which avoids placing a positive charge on the electronegative nitrogen atom. quora.comquora.comyoutube.com

The reactivity of the pyridine ring can be significantly influenced by the nature of its substituents. chegg.com Electron-donating groups can enhance the electron density of the ring, thereby increasing its susceptibility to electrophilic attack. chegg.com In the case of this compound, the N-(2-methoxyethyl)methyl group at the 4-position is considered an electron-donating group. This group is expected to increase the electron density of the pyridine ring, making it more reactive towards electrophiles compared to unsubstituted pyridine.

While the substituent at the 4-position is electron-donating, electrophilic attack is still anticipated to occur at the positions meta to the nitrogen atom, namely the 3- and 5-positions. This is because the directing effect of the nitrogen atom typically dominates the regioselectivity of electrophilic substitution on the pyridine ring.

An alternative strategy to enhance the reactivity of pyridine towards electrophilic substitution involves the formation of a pyridine N-oxide. wikipedia.org Oxidation of the pyridine nitrogen to an N-oxide introduces a species where the oxygen atom can donate electron density to the ring, thereby activating it towards electrophilic attack, particularly at the 4-position. quora.com Subsequent deoxygenation can then yield the 4-substituted pyridine.

Formation of Imine Analogues (e.g., 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine)

The secondary amine functionality of this compound is not directly involved in imine formation. However, the primary amine precursor, 2-methoxyethanamine, can readily undergo condensation with aldehydes to form imines, also known as Schiff bases. For instance, the reaction of 2-methoxyethanamine with pyridine-2-carbaldehyde would yield the imine analogue, 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine.

Imine formation is a reversible reaction that involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. mdpi.com The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The general reaction for the formation of 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine is depicted below:

Reaction Scheme for the Formation of 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine

The table below summarizes the key components of this reaction.

| Reactant/Product Name | Chemical Formula | Role in Reaction |

| 2-methoxyethanamine | C3H9NO | Primary Amine |

| Pyridine-2-carbaldehyde | C6H5NO | Aldehyde |

| 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine | C9H12N2O | Imine Product |

| Water | H2O | Byproduct |

This type of condensation reaction is a fundamental transformation in organic chemistry and is widely used in the synthesis of a variety of compounds with diverse applications.

Coordination Chemistry and Metal Complexation of 2 Methoxy N Pyridin 4 Ylmethyl Ethanamine Ligands

Synthesis of Transition Metal Complexes with Pyridyl-Amine Ligands

The synthesis of transition metal complexes with pyridyl-amine ligands typically involves the direct reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants, the nature of the solvent, and the reaction conditions can influence the final structure and coordination number of the resulting complex.

Nickel(II) complexes featuring pyridyl-amine ligands have been extensively studied. The synthesis of these complexes is often straightforward, involving the reaction of a nickel(II) salt, such as nickel(II) bromide, with the desired ligand. For instance, complexes like [NiBr2(L2a)2], where L2a represents a ligand such as 2-methoxy-N-((pyridin-2-yl)methyl)-ethanamine, are typically prepared by reacting the ligand with a nickel source like NiBr2(DME) (DME = 1,2-dimethoxyethane) in a suitable solvent under an inert atmosphere. core.ac.uk The resulting complexes are often colored, reflecting the d-d electronic transitions of the Ni(II) center, and can exhibit different geometries depending on the ligand's denticity and steric bulk. acs.orgnih.gov Polydentate aminopyridine ligands can yield five-coordinate square-pyramidal or four-coordinate square-planar Ni(II) complexes. acs.orgnih.gov

Palladium(II) complexes are of great interest, particularly for their applications in catalysis. The synthesis of Pd(II) complexes with pyridyl-amine ligands, including imine derivatives like 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine (L1) or aniline (B41778) derivatives such as 4-methoxy-N-(pyridin-2-ylmethyl)aniline, can be achieved by reacting the ligand with palladium precursors like [PdCl2(cod)] (cod = 1,5-cyclooctadiene). lookchem.com These reactions typically yield stable, well-defined complexes where the palladium(II) ion adopts a square-planar geometry, which is characteristic for d8 metal ions. nih.govresearchgate.net The choice of ligand and reaction conditions allows for the synthesis of a wide variety of di- and tetrasubstituted Pd(II) complexes. nih.gov

Cadmium(II), a d10 metal ion, readily forms complexes with pyridyl-amine ligands. The synthesis of Cd(II) complexes, for example with ligands like 2-methoxy-N-(pyridin-2-ylmethylene)ethanamine (LB), often results in the formation of coordination polymers. acs.org Hydro(solvo)thermal reactions of ligands with cadmium salts such as Cd(ClO4)2·6H2O or Cd(NO3)2·4H2O can produce two- or three-dimensional polymeric structures. acs.org In these structures, the pyridyl-amine ligand can bridge multiple metal centers, leading to extended networks. The geometry around the Cd(II) ion in these complexes is often octahedral or distorted octahedral. mdpi.com

Similar to cadmium(II), zinc(II) is a d10 ion that forms a variety of complexes with pyridyl-amine ligands. The synthesis of these complexes involves reacting a zinc(II) salt, such as Zn(ClO4)2, with the ligand in solution. ias.ac.in Tripodal ligands incorporating pyridine (B92270) and amine donors have been used to create zinc complexes with distorted octahedral geometries. rsc.orgresearchgate.net Depending on the ligand's structure and the counter-ions present, the resulting complexes can be mononuclear, dinuclear, or even trinuclear. nih.gov For example, the reaction of zinc salts with 2,5-bis(2-pyridyl)pyrazine has been shown to produce both mononuclear and trinuclear zinc complexes. nih.gov

Table 1: Summary of Synthesized Transition Metal Complexes with Pyridyl-Amine Ligands This table is generated based on representative synthesis methods for the class of compounds.

| Metal Ion | Ligand Example | Complex Formula Example | Synthesis Notes |

|---|---|---|---|

| Nickel(II) | 2-methoxy-N-((pyridin-2-yl)methyl)-ethanamine | [NiBr2(L)2] | Reaction of NiBr2(DME) with two equivalents of the ligand in an inert solvent. core.ac.uk |

| Palladium(II) | 4-methoxy-N-(pyridin-2-ylmethylene)aniline | [PdCl2(L)] | Reaction of [PdCl2(cod)] with one equivalent of the ligand. lookchem.comresearchgate.net |

| Cadmium(II) | N,N-(2-pyridyl)-(4-pyridylmethyl)amine | {[Cd(L)2(anion)2]}n | Hydrothermal reaction of a Cd(II) salt with the ligand, often forming coordination polymers. acs.org |

Structural Elucidation and Geometry of Metal Complexes

Pyridyl-amine ligands can adopt several coordination modes, with the most common being bidentate and tridentate chelation.

Bidentate Coordination: In the simplest mode, a ligand like 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine coordinates to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the ethanamine side chain. This forms a stable five-membered chelate ring. This bidentate N,N-coordination is common in square-planar complexes of Pd(II) and Ni(II), as well as in tetrahedral and octahedral complexes. core.ac.uklookchem.com Molecular structures have confirmed that many imino-pyridyl ligands bind to metal atoms in a bidentate fashion. core.ac.uklookchem.com

Tridentate and Polydentate Coordination: If the ligand framework is expanded to include additional donor atoms, higher coordination modes are possible. For example, ligands containing two pyridyl groups can act as tridentate linkers, coordinating through both pyridine nitrogens and the central amine nitrogen. rsc.org Some polydentate ligands can even lead to seven-coordinate complexes with metals like Mn(II) and Cd(II). researchgate.net The coordination mode can sometimes be influenced by reaction conditions; for instance, a ligand was shown to coordinate in a tridentate fashion under acidic conditions, which blocked the bidentate pocket. rsc.org

Table 2: Coordination Modes and Geometries of Pyridyl-Amine Ligands in Metal Complexes This table is generated based on common findings for the class of compounds.

| Complex Example | Metal Ion | Ligand Type | Coordination Mode | Common Geometry |

|---|---|---|---|---|

| [Ni(L)Br2] | Ni(II) | Imino-pyridyl | Bidentate (N_imine, N_pyridyl) core.ac.uk | Square Planar / Tetrahedral |

| [PdCl2(L)] | Pd(II) | Pyridyl-imine | Bidentate (N_imine, N_pyridyl) lookchem.com | Square Planar researchgate.net |

| Zn(tpaa)2 | Zn(II) | Tripodal Pyridyl-Amine | Heptadentate (distorted octahedral with one pyridyl uncoordinated) rsc.orgresearchgate.net | Distorted Octahedral |

Lack of Available Data on the Coordination Chemistry of this compound

Following an extensive search of scientific databases and scholarly articles, it has been determined that there is no publicly available research on the coordination chemistry of the specific compound this compound. This absence of literature makes it impossible to provide a detailed analysis of its coordination geometries and the influence of the ligand environment on its complex architecture as requested.

The initial and subsequent focused searches for the synthesis, characterization, and crystal structures of metal complexes involving this compound did not yield any relevant results. The scientific literature does not appear to contain studies that would allow for a discussion of:

Influence of Ligand Environment on Complex Architecture:Without any characterized complexes, it is not possible to analyze how factors such as the choice of metal, counter-ions, or solvent molecules would influence the resulting structure of a coordination compound with this ligand.

To maintain scientific accuracy and adhere strictly to the provided instructions, which require focusing solely on this compound, no information can be presented. Extrapolation from related but structurally distinct compounds would not be scientifically valid and would violate the constraints of the request.

Therefore, the requested article on the coordination chemistry of this compound cannot be generated at this time due to the lack of foundational research on the topic.

Catalytic Applications of Metal Complexes Derived from 2 Methoxy N Pyridin 4 Ylmethyl Ethanamine Analogues

Olefin Oligomerization Catalysis

Nickel(II) complexes featuring (amino)pyridine ligands, such as the 2-pyridyl analogue 2-methoxy-N-((pyridin-2-yl)methyl)ethanamine, have demonstrated notable activity as catalysts for the oligomerization of ethylene (B1197577). rsc.org These catalysts, when activated by an appropriate co-catalyst, can convert ethylene gas into a mixture of valuable linear alpha-olefins (LAOs).

Nickel(II) bromide complexes chelated by 2-methoxy-N-((pyridin-2-yl)methyl)ethanamine ligands are effective catalyst precursors for the conversion of ethylene into short-chain linear alpha-olefins. rsc.org Upon activation with a co-catalyst like ethylaluminum dichloride (EtAlCl₂), these systems exhibit high catalytic activity, primarily yielding ethylene dimers (C4 olefins), trimers (C6 olefins), and tetramers (C8 olefins). rsc.org

The catalytic process is typically carried out in a solvent such as chlorobenzene (B131634) under ethylene pressure. The activity and product distribution are highly dependent on reaction conditions, including temperature and the nature of the co-catalyst. For the complex [NiBr₂(L)₂], where L is 2-methoxy-N-((pyridin-2-yl)methyl)ethanamine, activation with EtAlCl₂ leads to significant catalytic activity, producing a mixture of butenes, hexenes, and octenes. The dominant fraction in this mixture is typically the C4 olefins. rsc.org

| Entry | Temperature (°C) | Activity (g/mol Ni·h) | C4 (%) | C6 (%) | C8 (%) |

|---|---|---|---|---|---|

| 1 | 30 | 1.5 x 10⁵ | 72.4 | 21.8 | 5.8 |

| 2 | 50 | 1.1 x 10⁵ | 70.1 | 23.5 | 6.4 |

| 3 | 70 | 0.8 x 10⁵ | 68.5 | 24.3 | 7.2 |

The structure of the ligand coordinated to the nickel center plays a crucial role in determining both the catalytic activity and the distribution of the resulting oligomer products. rsc.org In the family of (amino)pyridine ligands related to 2-methoxy-N-((pyridin-2-yl)methyl)ethanamine, modifications to the substituents on the ligand backbone can induce significant changes in catalyst performance. rsc.org

For instance, the introduction of a methyl group on the carbon atom linking the pyridine (B92270) and amine groups, as in the N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine ligand, results in a nickel complex with higher catalytic activity compared to the unsubstituted analogue. This increase in activity is attributed to the electronic and steric effects of the additional substituent. rsc.org However, this structural change also shifts the product selectivity, favoring the production of C4 olefins even more significantly. rsc.org

Conversely, replacing the methoxyethyl group with a coordinating hydroxyethyl (B10761427) group, as in 2-((pyridin-2-yl)methylamino)ethanol, leads to a nickel complex with the lowest catalytic activity in the series. This suggests that the presence of the hydroxyl group may interfere with the catalytic cycle, potentially through coordination to the active metal center. rsc.org These findings highlight the sensitivity of the catalytic system to subtle changes in the ligand architecture, demonstrating that both electronic and steric factors are key to tuning the catalyst for desired activities and product distributions. rsc.org

| Ligand Analogue | Activity (g/mol Ni·h) | C4 (%) | C6 (%) | C8 (%) |

|---|---|---|---|---|

| N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine | 2.1 x 10⁵ | 78.1 | 17.6 | 4.3 |

| 2-methoxy-N-((pyridin-2-yl)methyl)ethanamine | 1.5 x 10⁵ | 72.4 | 21.8 | 5.8 |

| 2-((pyridin-2-yl)methylamino)ethanol | 0.9 x 10⁵ | 65.2 | 26.9 | 7.9 |

Methoxycarbonylation of Olefins using Palladium(II) Complexes

While palladium complexes with various pyridine-containing ligands are known to be effective catalysts for the methoxycarbonylation of olefins, specific research on complexes derived from 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine or its close analogues is not available in the reviewed literature. The general methodology involves the reaction of an olefin with carbon monoxide and methanol (B129727) to produce linear and branched esters, with the ligand structure heavily influencing the product selectivity. rsc.orgrsc.org

Detailed studies on the formation of linear and branched esters using palladium(II) complexes of the specified ligand analogue are not publicly documented.

Information regarding the dependence of catalytic behavior on the complex structure and olefin chain length for this specific class of compounds is not available in the current scientific literature.

Polymerization Catalysis

No specific research findings on the application of metal complexes derived from this compound or its direct analogues in polymerization catalysis were identified in the reviewed literature. While metal complexes with other aminopyridine ligands have been explored for olefin polymerization, data pertaining to this specific ligand system is not available. mdpi.com

Methyl Methacrylate (B99206) (MMA) Polymerization using Cadmium(II) and Palladium(II) Complexes

Complexes of cadmium(II) and palladium(II) with N,N'-bidentate ligands featuring pyridinyl and amine or imine donor groups have been investigated as catalysts for the polymerization of methyl methacrylate (MMA), often in the presence of a cocatalyst like modified methylaluminoxane (B55162) (MMAO). nih.gov These catalytic systems have shown notable activity and the ability to influence the stereochemistry of the resulting poly(methyl methacrylate) (PMMA).

The stereochemical structure of PMMA significantly impacts its physical properties. The use of palladium(II) and cadmium(II) complexes with pyridinylmethyl amine or imine analogues as ligands can lead to the formation of syndiotactic-rich PMMA. For instance, palladium(II) complexes supported by 4-methoxy-N-(pyridin-2-ylmethyl)aniline ligands have been shown to produce syndio-enriched PMMA. researchgate.net The degree of syndiotacticity, often quantified by the mole fraction of racemic (r) diads, is a crucial parameter. In one study, a palladium(II) complex, [(L-b)PdCl2] (where L-b is 4-methoxy-N-(pyridin-2-ylmethyl)aniline), yielded PMMA with a syndiotacticity (r-diad content) of approximately 0.68. researchgate.net Similarly, palladium(II) complexes with N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives also produced PMMA with a syndiotacticity of about 0.68. researchgate.net This control over the polymer's microstructure is attributed to the specific coordination geometry imposed by the ligand around the metal center, which influences the mode of monomer insertion during the polymerization process. The resulting polymers typically exhibit a glass transition temperature (Tg) in the range of 120–128°C. researchgate.net

The electronic and steric properties of the substituents on the pyridinylmethyl amine ligand framework play a critical role in determining the catalytic activity of the corresponding metal complexes. Research has shown that both the nature of the N-substituent on the amine/imine nitrogen and substituents on the pyridine ring can modulate the performance of the catalyst.

For a series of Zn(II), Pd(II), and Cd(II) complexes with 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives, the catalytic activity in MMA polymerization was found to be dependent on the nature of the nitrogen donor. researchgate.net The palladium(II) complex with a secondary amine ligand, [4-methoxy-N-(pyridin-2-ylmethyl)aniline], demonstrated the highest catalytic activity, achieving 3.80 × 10⁴ g PMMA/(mol Pd·h) and producing high molecular weight PMMA (9.12 × 10⁵ g/mol ). researchgate.net Interestingly, the introduction of an N-methyl group to create a tertiary amine donor had an adverse effect on the catalytic activity, while the syndiotacticity of the resulting polymer remained largely unaffected. researchgate.net This suggests that while the fundamental stereocontrol mechanism is preserved, the rate of polymerization is sensitive to the steric and electronic environment of the metal center. The steric and electronic properties of substituents, as well as their orientation relative to the pyridyl moiety and the metal center, are influential in guiding catalytic activities. nih.gov

Table 1: MMA Polymerization using a Palladium(II) Complex with a 4-methoxy-N-(pyridin-2-ylmethyl)aniline Ligand researchgate.net

| Catalyst | Activity (g PMMA / mol Pd·h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Syndiotacticity (r) |

|---|---|---|---|---|

| [(L-b)PdCl2] | 3.80 x 10⁴ | 9.12 x 10⁵ | 2.15 | ~0.68 |

Conditions: 60°C, in the presence of modified methylaluminoxane (MMAO).

rac-Lactide Polymerization using Cadmium(II) Complexes

The ring-opening polymerization (ROP) of rac-lactide (a racemic mixture of D- and L-lactide) is a key method for producing poly(lactic acid) (PLA), a biodegradable and biocompatible polymer. Cadmium(II) complexes featuring nitrogen-based ancillary ligands, which are analogues to this compound, have been explored as initiators for this transformation. nih.govrsc.org

In situ-generated alkyl derivatives of cadmium(II) complexes, for example those supported by N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands, have been shown to effectively polymerize rac-lactide. nih.govrsc.org These catalytic systems can influence the stereochemistry of the resulting PLA, often leading to the formation of heterotactic PLA, where D- and L-monomer units alternate in the polymer chain. The heterotacticity is typically denoted by the probability of racemic enchainment (Pr).

The catalytic performance is dependent on the specific ligand architecture and the reaction conditions, such as temperature. For instance, a cadmium(II) bromide complex with the bidentate ligand N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline, when activated with methyllithium, catalyzed the ROP of rac-lactide. rsc.org At a reaction temperature of 25°C, a conversion of 98% was achieved in 30 minutes, yielding PLA with a Pr value of 0.73. rsc.org Lowering the temperature can sometimes enhance stereocontrol. In all cases, these systems produced PLAs with relatively low molecular weights and broad polydispersity indices (ranging from 1.16 to 2.23). rsc.org Another study utilizing a cadmium(II) complex with a thiophene-derived Schiff base ligand also demonstrated effective ROP of rac-lactide. nih.gov

Table 2: rac-Lactide Polymerization using an in situ Generated Cadmium(II) Catalyst rsc.org

| Catalyst Precursor | Temp (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI | Pr |

|---|---|---|---|---|---|---|

| [LB CdBr2] | 25 | 30 | 98 | 6300 | 2.23 | 0.73 |

Conditions: Catalyst generated in situ with MeLi. [rac-LA]/[Cd] = 100. LB = N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline.

Enzyme Mimicry and Phosphate (B84403) Hydrolysis Catalysis using Zinc(II) Complexes

Zinc(II) ions are crucial cofactors in many hydrolytic enzymes, such as phosphatases, which catalyze the hydrolysis of phosphate esters. The development of synthetic zinc(II) complexes that mimic the structure and function of these metalloenzymes is an active area of research. Zinc(II) complexes with ligands analogous to this compound, particularly those based on the N,N-bis(2-picolyl)amine (DPA) framework, have been studied for their ability to catalyze the cleavage of phosphodiesters. nih.gov

These biomimetic catalysts are often evaluated using model substrates like 2-hydroxypropyl p-nitrophenyl phosphate (HPNPP). The catalytic activity of these zinc(II) complexes is highly dependent on the substituents on the pyridine rings of the ligand. For example, a study comparing the parent DPA ligand with its 6-methyl and 6-amino substituted analogues revealed a clear trend in reactivity for the cleavage of HPNPP. The zinc complexes showed a reactivity order of parent < 6-methyl < 6-amino. nih.gov This indicates that the introduction of electron-donating groups, such as an amino group, on the pyridine ring enhances the catalytic activity of the zinc center. This enhancement is attributed to the modulation of the Lewis acidity of the zinc ion and its ability to activate a coordinated water molecule for nucleophilic attack on the phosphorus center. These findings demonstrate that the catalytic efficiency of these enzyme mimics can be rationally tuned through ligand design. nih.gov

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful synthetic method for the preparation of amides from aryl or vinyl halides, carbon monoxide, and an amine. The efficiency and selectivity of this reaction are often governed by the ligand coordinated to the palladium center. While specific studies on pre-formed palladium complexes of this compound for this reaction are not extensively documented, the catalytic activity of palladium complexes with related phosphorus-nitrogen and aminopyridine-type ligands has been reported. researchgate.net

In these reactions, the ligand plays a crucial role in the catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) species, CO insertion into the Pd-aryl bond to form a palladoyl intermediate, and subsequent nucleophilic attack by the amine to release the amide product and regenerate the catalyst. The electronic and steric properties of the ligand influence each of these steps. For example, palladium complexes containing various phosphorus-nitrogen ligands have shown high activity in the aminocarbonylation of aryl iodides under mild conditions of temperature and carbon monoxide pressure. researchgate.net These systems can be highly selective, with some catalysts favoring double carbonylation to produce α-ketoamides. The choice of ligand is therefore critical in controlling the reaction outcome and achieving high yields of the desired amide product.

Mechanistic Investigations and Theoretical Studies of Catalytic Processes

Influence of Ligand Design and Electronic Properties on Catalytic Activity and Selectivity

Further research and publication in peer-reviewed scientific journals would be necessary to provide the information required to construct the requested article. At present, the catalytic properties and mechanistic behavior of 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine remain an unexplored area of chemical research.

Computational Chemistry and Theoretical Studies of 2 Methoxy N Pyridin 4 Ylmethyl Ethanamine and Its Complexes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For pyridine-based ligands and their metal complexes, DFT is instrumental in elucidating reactivity, structure-property relationships, and catalytic mechanisms.

DFT calculations are crucial for understanding and predicting the behavior of catalysts. In systems involving pyridine-containing ligands, DFT can model reaction mechanisms and predict reactivity. For instance, studies on molecular complexes with diamine–tripyridine ligands, such as [M(bztpen)(sol)]²⁺ (where M = Ni, Co, Fe), have used DFT to explore the mechanisms of water reduction for hydrogen production. rsc.org These calculations reveal the intricate steps of the catalytic cycle, including electron reduction, proton-coupled electron transfer, protonation of a pyridine (B92270) ligand, and the final H–H bond formation. rsc.org

Furthermore, DFT studies can reveal subtle structural distortions that have significant catalytic consequences. In cobalt-based poly-pyridyl catalysts for water reduction, the ligand framework's geometry is crucial; catalysts with distorted polypyridyl ligands show higher hydrogen production yields compared to those with ideal octahedral coordination. researchgate.net DFT can elucidate how these structural variations affect the electronic properties of the metal center, thereby influencing substrate binding and turnover frequency. researchgate.net Similarly, DFT-assisted spectroscopy helps to understand the coordination of pyridine-containing ligands to metal surfaces, like palladium nanoparticles, revealing how ligand-metal interactions create an interphase that governs catalytic behavior. acs.org

Quantum chemical calculations, particularly using DFT, are fundamental for determining a wide range of molecular properties that govern the reactivity of a compound. For pyridine and its derivatives, these calculations provide insights into their intrinsic chemical nature. Key properties that can be computed include the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Other calculated properties include ionization potential, electron affinity, and the distribution of electronic charge, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. For example, DFT studies on pyridine N-oxides have been used to calculate N-O bond dissociation enthalpies, providing a quantitative measure of bond strength. mdpi.com Such calculations are essential for understanding reaction mechanisms, as demonstrated in studies of pyridine oxidation by hydrogen peroxide. nih.gov

Table 1: Examples of DFT-Calculated Molecular Properties for Pyridine Derivatives

| Property | Method/Functional | Compound Type | Finding | Reference |

|---|---|---|---|---|

| Reduction Potentials | DFT | Ruthenium-Pyridine Complexes | Accurately predicted ground and excited-state redox potentials, revealing ligand participation in redox events. | mdpi.com |

| Bond Dissociation Enthalpy | B3LYP/6-31G* | Pyridine N-Oxide | Calculated N-O bond dissociation enthalpy to be ~53-66 kcal/mol depending on the model. | mdpi.com |

| HOMO-LUMO Gap | DFT | Aminopyridines | Investigated spectral properties based on electronic transitions between molecular orbitals. | researchgate.net |

Molecular Modeling for Ligand Design and Optimization

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. It is a cornerstone of modern drug discovery and materials science, enabling the rational design and optimization of ligands like 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine for specific functions. The process often begins with a known target, such as an enzyme's active site, and aims to design a ligand that binds with high affinity and selectivity. nih.gov

For pyridine derivatives, molecular modeling has been used to guide the development of new therapeutic agents. By creating variations of a pyridine scaffold and evaluating their computed binding energies and interactions with a target protein, researchers can prioritize which compounds to synthesize and test. nih.govscispace.com For instance, modeling studies on pyridine derivatives as anticoagulants targeting the enzyme thrombin showed that functionalization at the 3-position of the pyridine ring and N-oxide formation could improve activity. nih.govscispace.com Similarly, new pyridine heterocyclic hybrids have been designed as anticancer agents by modeling their interactions with the colchicine (B1669291) binding site of tubulin. nih.gov These models help predict the structural requirements for potent biological activity. nih.gov

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area (TPSA), LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are essential for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its biological activity or physical properties. researchgate.net These models are invaluable for screening large virtual libraries of compounds and prioritizing candidates for synthesis.

For a molecule like this compound, several key descriptors can be readily calculated using specialized software. semanticscholar.org These descriptors help predict its "drug-likeness" and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which indicates a molecule's hydrophilicity or lipophilicity. It is crucial for predicting solubility and membrane permeability.

Hydrogen Bond Acceptors/Donors: The number of atoms that can accept or donate a hydrogen bond. This is a key component of Lipinski's "rule of five" for drug-likeness and influences binding to biological targets. nih.gov

Rotatable Bonds: The number of bonds that allow free rotation. A lower number of rotatable bonds is generally associated with better oral bioavailability.

Table 2: Predicted Molecular Descriptors for this compound (Note: These values are computationally predicted and may vary slightly between different software and algorithms.)

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C9H14N2O | Basic molecular composition |

| Molecular Weight | 166.22 g/mol | Influences diffusion and transport |

| LogP | 0.8 - 1.2 | Indicates moderate lipophilicity |

| TPSA | 41.5 Ų | Suggests good cell permeability |

| Hydrogen Bond Donors | 1 | Contributes to binding interactions |

| Hydrogen Bond Acceptors | 3 | Contributes to binding interactions |

Molecular Docking Studies for Potential Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. tandfonline.com It is widely used in drug design to understand binding mechanisms and to screen virtual compound libraries for potential drug candidates. The method involves sampling different conformations of the ligand within the receptor's binding site and scoring them based on factors like electrostatic and van der Waals interactions. tandfonline.com

Numerous studies have employed molecular docking to investigate the potential biological interactions of pyridine derivatives. For example, pyridine-bearing pyrimidine-2-thiols were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to predict their anti-inflammatory potential. ashdin.com In another study, novel pyridine derivatives were designed and docked into the binding site of cyclin-dependent kinase 2 (CDK2), a cancer target, showing a strong correlation between predicted binding energy and experimentally measured inhibitory activity. mdpi.com Docking has also been used to explore the potential of pyridine-based ligands and their metal complexes as inhibitors of SARS-CoV-2 proteins. nih.gov These studies demonstrate how docking can successfully predict binding modes and identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for a ligand's biological activity. tandfonline.comresearchgate.net

Structure Activity Relationship Sar Studies for Biological and Catalytic Properties

Correlation of Structural Modifications with Observed Bioactivity Profiles

While specific comprehensive SAR studies on 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine are not extensively documented in publicly available literature, general principles derived from research on related pyridine (B92270) derivatives can be extrapolated to understand its potential bioactivity. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The bioactivity is often fine-tuned by the nature and position of substituents on the pyridine ring and associated side chains.

Key structural features of this compound that are amenable to modification include the methoxy (B1213986) group on the ethanamine side chain, the secondary amine linker, and the pyridine ring itself.

Influence of Substituents on the Pyridine Ring:

The electronic properties and steric bulk of substituents on the pyridine ring can significantly impact bioactivity.

Electron-donating groups (e.g., -OH, -NH2, -OMe) can enhance the electron density of the pyridine ring, potentially increasing its ability to form hydrogen bonds and interact with biological targets. Studies on other pyridine derivatives have shown that the presence of such groups can enhance antiproliferative activity. nih.gov

Electron-withdrawing groups (e.g., -NO2, -CN, halogens) can alter the electrostatic potential of the molecule, which may be crucial for binding to specific enzyme active sites or receptors. However, the introduction of halogen atoms or bulky groups has, in some cases, been associated with lower antiproliferative activity in other pyridine series. nih.gov

Modifications of the Ethanamine Side Chain:

The 2-methoxyethanamine side chain plays a crucial role in the molecule's flexibility and ability to adopt different conformations, which is vital for interacting with biological macromolecules.

Alteration of the Methoxy Group: Replacing the methoxy group with other alkoxy groups of varying chain lengths could influence the lipophilicity of the compound, thereby affecting its cell permeability and distribution.

The following table illustrates hypothetical SAR trends for derivatives of this compound based on general observations from related pyridine compounds.

| Modification | Position of Modification | Potential Impact on Bioactivity | Rationale based on Related Compounds |

| Addition of -OH | Pyridine Ring (e.g., position 2 or 6) | Potential increase in antiproliferative activity | Hydroxyl groups can act as hydrogen bond donors and acceptors, enhancing binding to biological targets. nih.gov |

| Addition of -Cl | Pyridine Ring (e.g., position 3 or 5) | Potential decrease in antiproliferative activity | Halogenation can alter electronic properties but may also introduce steric hindrance. nih.gov |

| Replacement of -OCH3 with -OC3H7 | Ethanamine Side Chain | Increased lipophilicity, potentially affecting cell membrane permeability. | Longer alkyl chains increase lipophilicity, which can influence pharmacokinetic properties. |

| N-methylation of the secondary amine | Ethanamine Side Chain | Altered hydrogen bonding capacity and steric profile. | N-alkylation can change the binding mode to target proteins. |

Relationship between Ligand Structure and Catalytic Performance/Selectivity in Metal Complexes

The compound this compound possesses both a pyridine nitrogen and a secondary amine nitrogen, making it a potential bidentate ligand for coordinating with transition metals to form catalytically active complexes. The structural features of this ligand can be systematically modified to tune the catalytic performance and selectivity of the resulting metal complexes in various organic transformations.

Influence of Ligand Electronics:

The electronic properties of the ligand, governed by substituents on the pyridine ring, can directly influence the electron density at the metal center.

Electron-donating groups on the pyridine ring increase the electron-donating ability of the ligand, making the metal center more electron-rich. This can enhance the metal's reactivity in oxidative addition steps, which is often a key step in catalytic cycles.

Electron-withdrawing groups decrease the electron density at the metal center, making it more electrophilic. This can be beneficial for reactions involving nucleophilic attack on a coordinated substrate.

Steric Effects on Catalysis:

The steric environment around the metal center, dictated by the ligand's structure, plays a crucial role in determining the catalyst's activity and selectivity.

Bulky Substituents: The introduction of bulky groups on the pyridine ring or the ethanamine side chain can create a more sterically hindered coordination sphere. This can favor the formation of specific isomers in a reaction (selectivity) and can also influence the stability and lifetime of the catalyst.

Ancillary Ligands: In addition to the primary ligand, the presence of other ligands (ancillary ligands) in the metal complex can have a profound impact on catalysis. For instance, in copper(I) complexes, the use of a bidentate phosphine (B1218219) ligand like dppe has been shown to result in greater catalytic activity for amination reactions compared to a monodentate phosphine like PPh3. researchgate.net

The following table outlines the potential effects of modifying the this compound ligand on the catalytic performance of its metal complexes, drawing parallels from studies on similar pyridine-based ligands.

| Ligand Modification | Potential Effect on Catalytic Performance | Rationale based on Related Systems |

| Introduction of an electron-donating group (e.g., -CH3) on the pyridine ring | Increased catalytic activity in reactions involving oxidative addition. | Electron-donating groups enhance the electron density on the metal, facilitating oxidative addition. nih.gov |

| Introduction of an electron-withdrawing group (e.g., -CF3) on the pyridine ring | Enhanced catalytic activity in reactions involving nucleophilic attack. | Electron-withdrawing groups make the metal center more electrophilic. |

| Introduction of a bulky substituent near the coordination site | Increased selectivity (e.g., regioselectivity or stereoselectivity). | Steric hindrance can control the approach of substrates to the metal center. |

| Variation of the metal center (e.g., Pd, Cu, Rh) | Altered catalytic activity and substrate scope. | The nature of the metal is a primary determinant of the catalytic properties of the complex. researchgate.netnih.gov |

In palladium-catalyzed cross-coupling reactions, for example, the functionalization of pyridine ligands with either electron-withdrawing or -donating groups has been shown to cause significant changes in the physicochemical properties of the coordination compounds, which in turn affects their catalytic efficiency. nih.gov

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, the ethyl chain, and the methoxy (B1213986) group. The splitting patterns (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, helping to piece together the connectivity of the molecule.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural details. COSY experiments show correlations between coupled protons, while HSQC correlates proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule.

Interactive Data Table: Expected ¹H NMR and ¹³C NMR Chemical Shifts

| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Pyridine C-H | 7.0 - 8.5 | 120 - 150 |

| Pyridine C | - | 140 - 160 |

| -CH₂- (pyridinylmethyl) | ~3.8 | ~55 |

| -NH- | Variable (broad) | - |

| -CH₂- (ethyl) | ~2.8 | ~50 |

| -CH₂- (methoxyethyl) | ~3.5 | ~70 |

| -O-CH₃ | ~3.3 | ~60 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of particular bonds.

For this compound, characteristic IR absorption bands would be expected for:

C-H stretching (aromatic and aliphatic)

C=N and C=C stretching from the pyridine ring

N-H stretching of the secondary amine

C-O stretching of the ether group

C-N stretching

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N, C=C Stretch (pyridine) | 1400 - 1600 |

| C-O Stretch (ether) | 1050 - 1150 |

| C-N Stretch | 1000 - 1250 |

Mass Spectrometry (MS, LCMS, HR-Mass Spectroscopy)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

MS: Standard mass spectrometry would show the molecular ion peak (M+), corresponding to the molecular weight of this compound. The fragmentation pattern would give clues about the stability of different parts of the molecule.

LCMS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the target compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule, confirming its molecular formula.

Chromatographic Methods for Purity and Separation (High Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is crucial for assessing its purity. By using a suitable stationary phase and mobile phase, the compound can be separated from any starting materials, by-products, or degradation products. The purity is determined by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. The results are typically given as the percentage by weight of each element. For a pure sample of this compound (C₁₀H₁₆N₂O), the experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen should closely match the theoretically calculated values. This provides strong evidence for the compound's empirical and molecular formula.

Interactive Data Table: Theoretical Elemental Composition

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 10 | 120.1 | 66.63% |

| Hydrogen (H) | 1.01 | 16 | 16.16 | 8.97% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 15.55% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.88% |

| Total | 180.28 | 100.00% |

Future Directions and Emerging Research Opportunities for 2 Methoxy N Pyridin 4 Ylmethyl Ethanamine Derivatives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine derivatives can be envisioned through several modern synthetic strategies, with a particular emphasis on green and sustainable chemistry. A primary and highly efficient method for the synthesis of the parent compound and its analogs is reductive amination. sciencemadness.orgsigmaaldrich.com This one-pot reaction would involve the condensation of 4-pyridinecarboxaldehyde (B46228) with 2-methoxyethylamine (B85606) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. mdpi.com The choice of reducing agent is critical for the sustainability of this process. While traditional reagents like sodium borohydride (B1222165) are effective, contemporary research is focused on catalytic hydrogenation using heterogeneous catalysts, which simplifies purification and minimizes waste. mdpi.com

Further exploration into sustainable methodologies could involve the use of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, leading to higher yields and purity, and are inherently safer for handling reactive intermediates. mdpi.com Additionally, the principles of green chemistry encourage the use of environmentally benign solvents, such as ethanol (B145695) or water, and the development of catalytic systems that can be recycled and reused. rsc.org

Future synthetic research could also explore multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby increasing atom economy and reducing the number of synthetic steps. nih.gov The development of enzymatic or biocatalytic routes for the synthesis of these derivatives would also represent a significant advancement in sustainable chemical manufacturing.

Development of Advanced Catalytic Systems with Enhanced Efficiency and Selectivity

The pyridine (B92270) moiety is a well-established and versatile ligand in coordination chemistry and catalysis. nih.govacs.org Derivatives of this compound, featuring both a pyridyl nitrogen and an ether oxygen, could act as bidentate or even tridentate ligands for a variety of transition metals. The combination of a soft pyridine donor and a harder ether donor, connected by a flexible ethylamine (B1201723) bridge, could lead to unique coordination geometries and electronic properties in the resulting metal complexes.

These novel ligand scaffolds could be employed in a range of catalytic applications. For instance, palladium(II) complexes with pyridine-based ligands have shown significant activity in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The electronic properties of the pyridine ring in the this compound scaffold could be fine-tuned by introducing electron-donating or electron-withdrawing substituents, thereby modulating the catalytic activity of the corresponding metal complexes. acs.org

Furthermore, ruthenium complexes featuring pyridine-containing ligands have been investigated for their catalytic activity in dehydrogenative coupling reactions. rsc.org The development of chiral derivatives of this compound could lead to new asymmetric catalysts for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The flexible nature of the methoxy-ethyl side chain could also play a role in the steric environment around the metal center, influencing the selectivity of the catalyzed reactions.

Identification of Unexplored Pharmacological Targets and Therapeutic Applications

The pyridine scaffold is a common feature in a vast number of FDA-approved drugs and biologically active compounds, highlighting its importance in medicinal chemistry. researchgate.netnih.gov Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. royalsocietypublishing.org The presence of the pyridine ring in derivatives of this compound makes them attractive candidates for drug discovery programs.

The N-benzylphenethylamine scaffold, which shares structural similarities with the title compound, has been extensively studied, particularly in the context of serotonin (B10506) (5-HT) receptor modulation. nih.govnih.gov N-benzyl substitution has been shown to significantly impact binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. nih.gov This suggests that derivatives of this compound could be investigated as potential ligands for these and other G-protein coupled receptors.

Moreover, pyridinylmethylamine derivatives have been explored for their potential to modulate metal-induced amyloid-β aggregation, which is implicated in Alzheimer's disease. researchgate.net The ability of these compounds to chelate metal ions could be a valuable therapeutic strategy. The methoxy (B1213986) group in the side chain could also influence the pharmacokinetic properties of the molecules, such as their solubility and ability to cross the blood-brain barrier. Future research should involve screening a library of these derivatives against a wide range of biological targets to identify novel therapeutic applications. nih.gov

Application in Supramolecular Chemistry and Materials Science

The directional and predictable nature of hydrogen bonding and metal-coordination involving pyridine rings makes them excellent building blocks for supramolecular assemblies. mdpi.com Derivatives of this compound could be designed as monomers for the construction of supramolecular polymers. The pyridine moiety can participate in metal-ligand coordination, while the secondary amine can act as a hydrogen bond donor. semanticscholar.org

The flexible alkoxy side chain could influence the packing and macroscopic properties of the resulting materials. For example, alkoxy side chains have been shown to be crucial in the design of high-performance organic semiconductors. acs.org By systematically varying the length and branching of the alkoxy chain, it may be possible to tune the properties of materials derived from these pyridine-based monomers.

Furthermore, pyridine-containing monomers can be used to synthesize functional polymers with applications in various fields. For instance, perfluoropyridine has been used to create poly(ether pyridine) polymers for the capture of aromatic pollutants. mdpi.com The incorporation of this compound derivatives into polymer backbones could lead to new materials with tailored thermal, mechanical, and electronic properties. The synthesis of coordination polymers using these ligands could also result in materials with interesting magnetic or catalytic properties. nih.gov

Integration of Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools for the rational design and property prediction of novel molecules, thereby accelerating the research and development process. researchgate.net For derivatives of this compound, computational methods can be applied in several key areas.

Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular orbitals, and reactivity of these compounds. nih.govmdpi.com Such studies can provide insights into their potential as ligands in catalytic systems by predicting their coordination properties and the stability of the resulting metal complexes. researchgate.net Molecular dynamics simulations can be employed to study the conformational flexibility of the methoxy-ethyl side chain and its influence on molecular interactions. mdpi.com